N-(2-Cyano-3-methylbutan-2-yl)-2-[[12-oxo-11-(2-phenylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[12-oxo-11-(2-phenylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S2/c1-16(2)25(3,15-26)28-20(30)14-32-24-27-22-21(18-10-7-11-19(18)33-22)23(31)29(24)13-12-17-8-5-4-6-9-17/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUXZMJPWJNWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a unique combination of functional groups that may contribute to its biological activity. The presence of a cyano group and a thiazole ring, along with multiple aromatic systems, suggests potential interactions with various biological targets.
Antiviral Properties
Recent studies have explored the antiviral potential of compounds similar to N-(2-Cyano-3-methylbutan-2-yl)-2-[[12-oxo-11-(2-phenylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide. For example, research indicates that structurally related compounds exhibit significant antiviral activity against various human viruses, including HIV and influenza . The mechanism often involves inhibition of viral replication by targeting viral enzymes or host cell receptors.
Anticancer Activity
In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines. The mechanism appears to be linked to the activation of caspases and modulation of signaling pathways related to cell survival and death . A specific study demonstrated that derivatives with similar structural motifs exhibited cytotoxic effects against breast cancer cells, suggesting a pathway for further exploration in cancer therapy.
Antimicrobial Activity
The compound's thiazole component is known for its antimicrobial properties. Several studies have reported that thiazole derivatives possess activity against a range of bacteria and fungi. The proposed mechanism includes disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth .
Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of a compound structurally similar to this compound against SARS-CoV-2. The results indicated a significant reduction in viral load in treated cells compared to controls, highlighting its potential as an antiviral agent .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of thiazole derivatives, revealing that compounds similar to our target compound showed potent cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The study concluded that these compounds could serve as lead candidates for developing new anticancer drugs .
Research Findings Summary Table
Comparison with Similar Compounds
Research Findings and Implications
The aliphatic cyano group may reduce metabolic degradation rates compared to aromatic cyano moieties .
Structural Uniqueness :
- The tricyclic core distinguishes the target compound from pyridine-based analogs (), offering conformational rigidity that could optimize target binding in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
